molecular formula C9H10FNO2 B13659092 Ethyl 5-fluoro-6-methylnicotinate

Ethyl 5-fluoro-6-methylnicotinate

Cat. No.: B13659092
M. Wt: 183.18 g/mol
InChI Key: WSJUEQKKDPVZKU-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-6-methylnicotinate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of nicotinic acid, where the ethyl ester group is attached to the carboxyl group, and the fluorine atom is substituted at the 5th position of the pyridine ring, while a methyl group is at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-fluoro-6-methylnicotinate typically involves the esterification of 5-fluoro-6-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The crude product is then purified by distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 5-fluoro-6-methylnicotinic acid.

    Reduction: 5-fluoro-6-methyl-1,2-dihydropyridine derivatives.

    Substitution: 5-amino-6-methylnicotinate derivatives.

Scientific Research Applications

Ethyl 5-fluoro-6-methylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-6-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Ethyl 6-fluoro-5-methylnicotinate: Similar structure but with different positioning of the fluorine and methyl groups.

    Ethyl nicotinate: Lacks the fluorine and methyl substitutions.

    5-fluoro-6-methylnicotinic acid: The carboxylic acid derivative without the ethyl ester group.

Uniqueness: Ethyl 5-fluoro-6-methylnicotinate is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the ethyl ester group also enhances its solubility and stability compared to its acid counterpart.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-fluoro-6-methylnicotinate, and how can researchers optimize reaction conditions for reproducibility?

  • Methodological Answer : this compound is synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 5-fluoro-6-methylnicotinic acid with ethanol under acidic catalysis (e.g., H₂SO₄) or using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions . Optimization includes:

  • Temperature Control : Reflux conditions (70–80°C) improve esterification efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Purity Monitoring : Use HPLC to track reaction progress and confirm product purity (>98%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm in ¹³C NMR) and fluorine-coupled aromatic protons (δ ~8.2–8.5 ppm in ¹H NMR) .
  • LC-MS : Confirm molecular weight (calculated: 199.18 g/mol) via [M+H]⁺ or [M+Na]⁺ adducts .
  • FT-IR : Validate ester C=O stretch (~1720 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Q. How can researchers address solubility challenges for this compound in biological assays?

  • Methodological Answer :

  • Solvent Systems : Use DMSO (10–20% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media .
  • Surfactant Addition : Non-ionic surfactants (e.g., Tween-80) improve aqueous dispersion without interfering with bioactivity .

Advanced Research Questions

Q. How can conflicting data on the bioactivity of this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from structural analogs (e.g., trifluoromethyl vs. cyano substituents) or assay variability. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Compare EC₅₀ values across analogs to identify critical substituents .
  • Assay Standardization : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to confirm activity .
  • Meta-Analysis : Apply PRISMA guidelines to systematically evaluate published data and identify confounding variables (e.g., solvent effects) .

Q. What strategies are effective for improving the regioselectivity of fluorination in this compound synthesis?

  • Methodological Answer :

  • Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the pyridine ring at the 5-position before introducing fluorine .
  • Electrophilic Fluorination : Employ Selectfluor® or NFSI (N-fluorobenzenesulfonimide) to target electron-rich aromatic positions .
  • Computational Modeling : DFT calculations predict fluorination sites by analyzing charge distribution and frontier molecular orbitals .

Q. How can researchers validate the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS .
  • Isotope Labeling : Use ¹⁸O-labeled ethanol during synthesis to trace ester hydrolysis .
  • CYP450 Inhibition Profiling : Identify metabolic pathways using CYP isoform-specific inhibitors .

Q. Key Considerations for Researchers

  • Ethical Compliance : Ensure all studies comply with institutional guidelines for chemical safety and data integrity .
  • Data Reproducibility : Publish full experimental details (solvents, catalysts, temperatures) to enable replication .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

ethyl 5-fluoro-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H10FNO2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3H2,1-2H3

InChI Key

WSJUEQKKDPVZKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C)F

Origin of Product

United States

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